

## ABBV-467: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ABBV-467 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3][4] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1][5] Overexpression of MCL-1 is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor cell survival and resistance to therapy.[5][6][7] ABBV-467 selectively binds to MCL-1, disrupting its interaction with pro-apoptotic proteins and thereby triggering programmed cell death in MCL-1-dependent cancer cells.[1][6] This technical guide provides a comprehensive overview of the mechanism of action of ABBV-467, supported by preclinical data, experimental methodologies, and a summary of its clinical evaluation.

## Core Mechanism of Action: Selective MCL-1 Inhibition

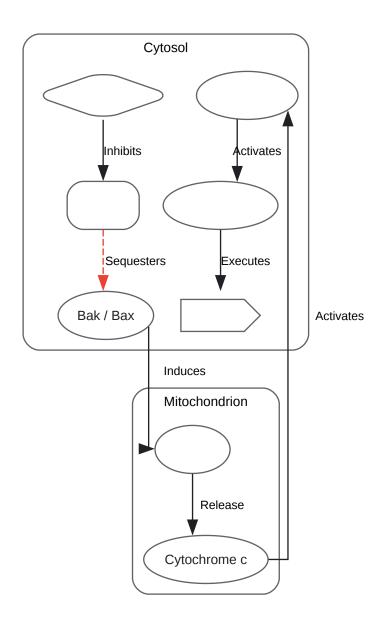
**ABBV-467**'s primary mechanism of action is the direct and high-affinity binding to the BH3-binding groove of the MCL-1 protein.[8] This action prevents MCL-1 from sequestering and inactivating pro-apoptotic proteins such as Bak and Bax.[3][8] The release of these pro-apoptotic effectors leads to their activation, resulting in mitochondrial outer membrane



permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[8]

### **Signaling Pathway**

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-survival (e.g., MCL-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bak, Bax, Bim, Puma) proteins of the Bcl-2 family. In cancer cells overexpressing MCL-1, this balance is shifted towards survival. **ABBV-467** redresses this imbalance by selectively inhibiting MCL-1.



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#### ABBV-467 Mechanism of Action Signaling Pathway.

### **Quantitative Data**

The potency and selectivity of **ABBV-467** have been characterized through various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinity and Cellular Activity of** 

**ABBV-467** 

Parameter	Value	Cell Line / Assay	Reference
Binding Affinity (Ki)			
MCL-1	<0.01 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[3][4][9]
Bcl-2	247-642 nM	TR-FRET	[9]
Bcl-xL	247-642 nM	TR-FRET	[9]
Cellular Activity (EC50)			
AMO-1 (Multiple Myeloma)	0.16 nM	Cell Viability Assay	[9]
H929 (Multiple Myeloma)	0.47 nM	Cell Viability Assay	[9]
MV4-11 (AML)	3.91 nM	Cell Viability Assay	[9]
DLD-1 (Colorectal Cancer)	>10,000 nM	Cell Viability Assay	[9]

## Table 2: In Vivo Efficacy of ABBV-467 in Xenograft Models



Model	Treatment	Dose	Tumor Growth Inhibition (TGI)	Reference
AMO-1 (MM)	Monotherapy, single i.v. dose	3.13 mg/kg	46%	[8]
AMO-1 (MM)	Monotherapy, single i.v. dose	6.25 mg/kg	82% (maximal tumor delay)	[3][8]
AMO-1 (MM)	Monotherapy, single i.v. dose	12.5 mg/kg	97% (complete tumor regression)	[3][8]
OCI-AML2 (AML)	Combination with Venetoclax	Not Specified	99%	[9]
OCI-AML2 (AML)	Combination with 5-azacitidine	Not Specified	99%	[9]

### **Experimental Protocols**

The following sections detail the methodologies used to characterize the mechanism of action of ABBV-467.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of **ABBV-467** to MCL-1 and other Bcl-2 family proteins.



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